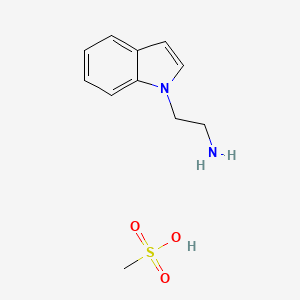

2-(1H-indol-1-yl)ethanamine methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-indol-1-ylethanamine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.CH4O3S/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;1-5(2,3)4/h1-5,7H,6,8,11H2;1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDXIQILEPJEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C2C(=C1)C=CN2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Methanesulfonate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-1-yl)ethanamine methanesulfonate is a chemical compound featuring an indole nucleus linked to an ethanamine side chain at the nitrogen atom, formulated as a methanesulfonate salt. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. This guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in research and drug development. While specific experimental data for this exact salt form is limited, this guide synthesizes available information on the free base and related compounds to provide a thorough technical profile.

Physicochemical Properties

The methanesulfonate salt of 2-(1H-indol-1-yl)ethanamine is formed by the reaction of the basic ethanamine with methanesulfonic acid. This salt formation is a common strategy in pharmaceutical development to improve the solubility and stability of a parent compound.[1]

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | This compound | 2-(1H-indol-1-yl)ethanamine (Free Base) |

| CAS Number | 1185467-83-7[2] | 13708-58-2[3] |

| Molecular Formula | C11H16N2O3S[2] | C10H12N2[3] |

| Molecular Weight | 256.32 g/mol [2] | 160.22 g/mol [3] |

| Appearance | Solid (predicted) | Solid[3] |

| Melting Point | Not experimentally determined | Not experimentally determined |

| Boiling Point | Not experimentally determined | Not experimentally determined |

| Solubility | Expected to have higher aqueous solubility than the free base[1] | No specific data available |

| logP (Computed) | Not available | 1.7[3] |

| Topological Polar Surface Area (Computed) | 93.7 Ų[2] | 31 Ų[3] |

| Hydrogen Bond Donor Count (Computed) | 2[2] | 1[3] |

| Hydrogen Bond Acceptor Count (Computed) | 4[2] | 2[3] |

Note: Most properties for the methanesulfonate salt are computed or inferred based on general chemical principles and data from suppliers. Experimental data is not widely available in peer-reviewed literature.

Synthesis and Characterization

The synthesis of this compound involves a two-step process: the synthesis of the free base, 2-(1H-indol-1-yl)ethanamine, followed by its conversion to the methanesulfonate salt.

Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

The free base can be synthesized through various methods known for N-alkylation of indoles. A common approach involves the reaction of indole with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection.

Formation of the Methanesulfonate Salt

The conversion of the free base to its methanesulfonate salt is a straightforward acid-base reaction.

This protocol is a representative example for the preparation of a methanesulfonate salt from a free amine base and may be adapted for 2-(1H-indol-1-yl)ethanamine.

-

Dissolution: Dissolve the free base, 2-(1H-indol-1-yl)ethanamine, in a suitable organic solvent such as acetone, isopropanol, or ethyl acetate.[4] The concentration will depend on the solubility of the free base.

-

Acid Addition: While stirring the solution, slowly add one molar equivalent of methanesulfonic acid (CH₃SO₃H). The acid can be added neat or as a solution in the same solvent.

-

Precipitation: The methanesulfonate salt is typically less soluble in the organic solvent than the free base and will precipitate out of the solution. The mixture may be stirred for an additional period to ensure complete salt formation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials.

-

Drying: Dry the isolated salt under vacuum to remove residual solvent.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the indole and ethanamine moieties, as well as the methyl group from the methanesulfonate counterion.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-H bonds of the amine, C-H and C=C bonds of the indole ring, and the S=O bonds of the sulfonate group would be expected.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the cation (the free base).

-

Elemental Analysis: To determine the elemental composition and confirm the 1:1 stoichiometry of the amine and methanesulfonic acid.

Potential Applications in Research and Drug Discovery

While there are no specific reported biological activities for this compound itself, its core structure, 2-(1H-indol-1-yl)ethanamine, is a valuable building block in medicinal chemistry. Indole derivatives are known to possess a wide range of pharmacological activities.

The ethanamine side chain at the N1 position of the indole ring makes this compound a useful synthon for the preparation of more complex heterocyclic systems, such as pyrazino[1,2-a]indoles. These fused heterocyclic systems have been investigated for a variety of therapeutic applications.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the hazard classification for the free base, 2-(1H-indol-1-yl)ethanamine, the following precautions should be considered.[3]

-

Hazard Statements (for the free base):

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[3]

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Store in a tightly sealed container in a cool, dry place.

-

It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a research chemical with potential as a synthetic intermediate in the development of novel therapeutic agents. While detailed experimental data for this specific salt is scarce, its structural relationship to other biologically active indole derivatives suggests that it is a compound of interest for medicinal chemists. The information provided in this guide, compiled from available data on the free base and general chemical principles, offers a foundational understanding for researchers and drug development professionals working with this and related molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

-

PrepChem. Synthesis of m-AMSA methanesulfonate salt. Available from: [Link]

-

Angene Chemical. This compound|1185467-83-7. Available from: [Link]

-

Gernon, M. D. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. 2003. Available from: [Link]

-

Babu, R. J., & Dudhipala, N. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 28(15), 5727. Available from: [Link]

- Google Patents. Method of preparing methane sulfonamide and its derivatives. US3592850A.

-

PubChem. Methanesulfonic acid, ammonium salt (1:1). CID 11297950. Available from: [Link]

- Gernon, M. D. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts.

-

National Research Council (US) Committee on Toxicology. (1996). Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2. National Academies Press (US). Available from: [Link]

-

Wikipedia. Methanesulfonic acid. Available from: [Link]

-

PubChem. 2-(1H-indol-1-yl)ethanamine. CID 258690. Available from: [Link]

-

Semantic Scholar. Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications. Available from: [Link]

-

Organic Syntheses. 4. Available from: [Link]

-

PubMed. Indole Toxicity Involves the Inhibition of Adenosine Triphosphate Production and Protein Folding in Pseudomonas Putida. Available from: [Link]

-

The Royal Society of Chemistry. 乙酸-2-叔丁基-3-吲哚酯( 3f): Yellow solid; m.p.115-120 oC; 1H NMR (CDCl3, 600 MHz): 0.90 (t, J = 7.4 Hz, 9H),. Available from: [Link]

-

PubChem. 1-Methyl-1H-indole-3-ethylamine. CID 23492. Available from: [Link]

-

MDPI. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]

- Google Patents. Patent Document US 09969686. US 9969686 B2.

-

Wikipedia. α-Methyltryptamine. Available from: [Link]

-

PubMed. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Available from: [Link]

- Google Patents. Synthesis of 3--5-[2-(phenylsulfonyl)ethyl]-1h-indole. US20110166364A1.

- Google Patents. Processes for production of indole compounds. EP1829872B1.

-

ResearchGate. (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Available from: [Link]

- Google Patents. INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES. EP 2118089 B1.

-

PubMed. Antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine. Available from: [Link]

-

National Center for Biotechnology Information. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Available from: [Link]

-

ResearchGate. Synthesis of N -Alkyl-Carbazole Derivatives as 5-HT 7 R Antagonists. Available from: [Link]

-

PubMed. Naphthazarin Derivatives (II): Formation of Glutathione Conjugate, Inhibition of DNA topoisomerase-I and Cytotoxicity. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural and synthetic molecules with significant biological activities.[1][2] Its unique structure allows for diverse interactions with biological targets, leading to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and psychoactive properties.[3][4][5] This guide focuses on a specific, less-explored member of this family: 2-(1H-indol-1-yl)ethanamine methanesulfonate .

Unlike the well-studied tryptamines, where the ethylamine side chain is attached at the 3-position of the indole ring, this compound features a 1-position linkage. This seemingly subtle structural difference can dramatically alter its pharmacological profile, presenting a unique opportunity for novel drug discovery. The methanesulfonate salt form enhances the compound's solubility and stability, making it suitable for pharmacological studies.

This document provides a comprehensive exploration of the hypothesized mechanisms of action for 2-(1H-indol-1-yl)ethanamine, offering a roadmap for researchers to investigate its therapeutic potential. We will delve into its structural features, propose potential biological targets and signaling pathways, and provide detailed experimental protocols for validation.

Structural Analysis and Physicochemical Properties

The key to understanding the potential mechanism of action of 2-(1H-indol-1-yl)ethanamine lies in its molecular architecture. The molecule consists of two primary moieties: the indole ring and the ethylamine side chain.

-

Indole-1-yl Core: The nitrogen at the 1-position of the indole ring is a key feature. Unlike the electron-rich 3-position, the 1-position nitrogen is involved in the aromatic system, and substitution at this position can influence the electronic properties of the entire ring system. This will likely lead to a different set of protein interactions compared to its 3-substituted isomers.

-

Ethylamine Side Chain: The ethylamine group is a common pharmacophore found in many neurotransmitters and psychoactive drugs, such as serotonin, dopamine, and amphetamines. The presence of this side chain suggests potential interactions with monoamine transporters or receptors.

A summary of the computed physicochemical properties of 2-(1H-indol-1-yl)ethanamine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H12N2 | |

| Molecular Weight | 160.22 g/mol | |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Hypothesized Mechanisms of Action

Given the limited direct data on 2-(1H-indol-1-yl)ethanamine, we propose the following hypothesized mechanisms of action based on its structural characteristics and the known pharmacology of related indole derivatives.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Rationale: The ethylamine side chain is a structural feature shared with known monoamine oxidase inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which can have antidepressant and anxiolytic effects.

Proposed Signaling Pathway:

Caption: Hypothesized MAO inhibition by this compound.

Hypothesis 2: Serotonin Receptor Modulation

Rationale: The indole scaffold is a key component of serotonin (5-hydroxytryptamine). While our compound is an indole-1-yl derivative, it may still possess affinity for certain serotonin receptor subtypes. Depending on the subtype, this could lead to a range of effects, from psychedelic to anxiolytic or antidepressant.

Proposed Signaling Pathway:

Caption: Hypothesized modulation of ion channels by this compound.

Proposed Experimental Workflows for Target Identification and Validation

To investigate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a starting point for researchers.

Experimental Workflow 1: In Vitro Target Screening

Objective: To identify potential molecular targets of this compound.

Caption: Experimental workflow for in vitro target screening.

Detailed Protocol for MAO Inhibition Assay:

-

Prepare Reagents:

-

Recombinant human MAO-A and MAO-B enzymes.

-

This compound at various concentrations.

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

MAO substrate (e.g., kynuramine).

-

Phosphate buffer.

-

-

Assay Procedure:

-

Incubate the MAO enzyme with the test compound or control for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Stop the reaction after a specific time (e.g., 30 minutes) by adding a stop solution (e.g., NaOH).

-

Measure the product formation using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow 2: Cell-Based Assays

Objective: To validate the in vitro findings in a cellular context and assess the functional consequences of target engagement.

Caption: Experimental workflow for cell-based functional assays.

Detailed Protocol for Serotonin Receptor Functional Assay (Calcium Flux):

-

Cell Culture:

-

Culture cells stably expressing the serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

-

-

Cell Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Compound Treatment:

-

Add this compound at various concentrations to the cells.

-

Use a known agonist (e.g., serotonin) and antagonist as controls.

-

-

Measurement:

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Data Interpretation and Future Directions

The results from these experimental workflows will provide crucial insights into the mechanism of action of this compound.

-

Positive MAO inhibition results would suggest potential antidepressant or anxiolytic applications. Further studies would involve in vivo microdialysis to measure neurotransmitter levels in the brain.

-

Affinity for specific serotonin receptors would open up avenues for treating a range of neuropsychiatric disorders. The next steps would be to determine the functional activity (agonist, antagonist, or partial agonist) at these receptors.

-

Modulation of ion channels could indicate potential uses in treating conditions related to neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Conclusion

While the mechanism of action of this compound remains to be fully elucidated, its unique chemical structure warrants a thorough investigation. By leveraging our understanding of related indole derivatives and employing a systematic, hypothesis-driven experimental approach, researchers can unlock the therapeutic potential of this novel compound. The workflows and protocols outlined in this guide provide a solid foundation for initiating such an investigation, which could ultimately lead to the development of new and effective treatments for a variety of disorders.

References

-

Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46-51. [Link]

-

D'Acquarica, I., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2586. [Link]

-

JETIR. (2022). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR, 9(4). [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

-

Istrati, D., et al. (2015). Biomedical Importance of Indoles. Current Organic Chemistry, 19(8), 734-747. [Link]

-

PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

An In-depth Technical Guide to the Potential Biological Targets of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the novel compound 2-(1H-indol-1-yl)ethanamine methanesulfonate. As a structural isomer of the well-characterized tryptamine, this molecule, belonging to the class of substituted isotryptamines, is poised for significant interaction with key neurological pathways. This document synthesizes the available data on structurally analogous compounds to postulate primary and secondary targets, including serotonin (5-HT) receptors and monoamine oxidases (MAO). We further provide detailed, field-proven experimental protocols for the validation of these interactions, designed for researchers, scientists, and drug development professionals. This guide is intended to serve as a foundational resource for initiating and advancing research into the therapeutic potential of this promising compound.

Introduction: Unveiling a Novel Indoleamine

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and synthetic drugs.[1][2] The compound 2-(1H-indol-1-yl)ethanamine, presented here as its methanesulfonate salt for enhanced solubility and stability, represents a unique structural variation within the indoleamine family. Unlike the canonical tryptamines where the ethylamine side chain is attached at the C3 position of the indole ring, this compound features the side chain at the N1 position.[3] This seemingly subtle shift has profound implications for its three-dimensional conformation and, consequently, its pharmacological profile.

Recent research into N1-substituted tryptamines, or "isotryptamines," suggests that this structural motif can engender unique pharmacological properties, including the potential for neuroplasticity-promoting effects without the hallucinogenic activity often associated with C3-substituted tryptamines.[3] This guide will, therefore, focus on the most probable biological targets for 2-(1H-indol-1-yl)ethanamine based on its structural relationship to known psychoactive and neuromodulatory compounds.

Postulated Primary Biological Targets: Serotonin Receptors

The structural similarity of 2-(1H-indol-1-yl)ethanamine to serotonin (5-hydroxytryptamine) and other tryptamines strongly suggests that its primary biological targets are likely to be serotonin (5-HT) receptors. The ethylamine side chain is a key pharmacophore for interaction with these receptors.

5-HT₂ Family Receptors (5-HT₂ₐ and 5-HT₂c)

Rationale for Targeting: Substituted isotryptamines have been shown to exhibit significant affinity for 5-HT₂ₐ and 5-HT₂c receptors, acting as agonists.[3] These receptors are critical in modulating a wide range of cognitive and behavioral processes. Notably, some isotryptamine analogs promote neuronal plasticity through these receptors without inducing hallucinogenic effects, a highly desirable therapeutic profile for treating neuropsychiatric disorders.[3][4]

Downstream Signaling Pathway: Activation of 5-HT₂ₐ/₂c receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs), typically initiates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Caption: 5-HT₂ₐ receptor signaling cascade.

5-HT₁ₐ Receptor

Rationale for Targeting: The indoleamine scaffold is also a common feature of ligands for the 5-HT₁ₐ receptor.[5] Agonism at this receptor is associated with anxiolytic and antidepressant effects.[6] Given the structural similarities, it is plausible that 2-(1H-indol-1-yl)ethanamine could also interact with this receptor subtype.

Downstream Signaling Pathway: The 5-HT₁ₐ receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to a reduction in the activity of protein kinase A (PKA).

Postulated Secondary Biological Targets: Monoamine Oxidases (MAO)

Rationale for Targeting: Indole derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][7][8] Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism utilized in the treatment of depression and Parkinson's disease. The ethylamine side chain of the target compound is structurally similar to the substrates of MAO.

Mechanism of Interaction: Indole-based inhibitors of MAO are often reversible and competitive.[7] The planarity of the indole ring and the electron distribution within the molecule are key determinants of inhibitory activity and selectivity for MAO-A versus MAO-B.[7]

Experimental Validation Protocols

To ascertain the biological targets of this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Workflow for Target Validation

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

4.2.1. Radioligand Binding Assays for Serotonin Receptors

-

Objective: To determine the binding affinity (Ki) of 2-(1H-indol-1-yl)ethanamine for a panel of serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c).

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant serotonin receptor subtypes.

-

Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype (e.g., Tris-HCl with appropriate salts).

-

Radioligand: Select a high-affinity radiolabeled antagonist or agonist for each receptor subtype (e.g., [³H]WAY-100635 for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

4.2.2. Functional Assays: Calcium Mobilization for 5-HT₂ Receptors

-

Objective: To determine the functional activity (EC₅₀ and Emax) of the compound at 5-HT₂ₐ and 5-HT₂c receptors.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of the test compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) values.

-

4.2.3. Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of the compound against MAO-A and MAO-B.

-

Methodology:

-

Enzyme Source: Use human recombinant MAO-A and MAO-B or mitochondrial preparations from tissue sources.

-

Substrate: Utilize a fluorogenic or chromogenic substrate for each MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Inhibition Assay: Pre-incubate the enzyme with a range of concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

-

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities (Ki) and Functional Potencies (EC₅₀/IC₅₀) of 2-(1H-indol-1-yl)ethanamine at Key Biological Targets

| Target | Assay Type | Predicted Outcome | Rationale |

| 5-HT₂ₐ Receptor | Radioligand Binding | Ki in the nanomolar to low micromolar range | Structural similarity to isotryptamines[3] |

| Calcium Mobilization | Agonist or partial agonist activity | Expected functional consequence of binding | |

| 5-HT₂c Receptor | Radioligand Binding | Ki in the nanomolar to low micromolar range | Structural similarity to isotryptamines[3] |

| Calcium Mobilization | Agonist or partial agonist activity | Expected functional consequence of binding | |

| 5-HT₁ₐ Receptor | Radioligand Binding | Ki in the low micromolar range | Common target for indoleamines[5] |

| cAMP Assay | Agonist activity (decrease in cAMP) | Expected functional consequence of binding | |

| MAO-A | Enzyme Inhibition | IC₅₀ in the micromolar range | Common activity for indole derivatives[7][8] |

| MAO-B | Enzyme Inhibition | IC₅₀ in the micromolar range | Potential for non-selective or selective inhibition[1] |

Conclusion and Future Directions

This technical guide has outlined the most probable biological targets for the novel compound this compound, focusing on serotonin receptors and monoamine oxidases. The provided rationale, based on structure-activity relationships of analogous compounds, and detailed experimental protocols offer a robust framework for initiating a comprehensive investigation into its pharmacological profile.

The unique structural attributes of this isotryptamine derivative suggest the potential for a differentiated therapeutic profile, possibly with neuroplasticity-promoting effects devoid of hallucinogenic properties. Future research should focus on executing the proposed validation assays, followed by selectivity profiling against a broader panel of CNS targets. Promising in vitro results should then be translated into cell-based models of neuronal health and, ultimately, in vivo studies in relevant animal models of neuropsychiatric disorders. The exploration of this compound and its analogs could pave the way for a new generation of therapeutics for a range of unmet medical needs.

References

- Chaurasiya, B., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.

- de Sá Alves, J. F., et al. (2020). Indole: A Privileged Scaffold for the Development of Agonists of the Peroxisome Proliferator-Activated Receptors (PPAR). Journal of the Brazilian Chemical Society, 31, 1535-1557.

- Abdel-Magid, A. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. ACS Medicinal Chemistry Letters, 1(5), 224-225.

- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 75-96.

-

Grokipedia. (n.d.). Substituted isotryptamine. Retrieved from [Link]

- ACS Medicinal Chemistry Letters. (2025). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. ACS Medicinal Chemistry Letters.

- Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43-54.

- Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.

- Heinrich, T., et al. (2004). Indolebutylamines as selective 5-HT(1A) agonists. Journal of Medicinal Chemistry, 47(19), 4677-4683.

- Chilin, A., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293.

- Zaitseva, K. V., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1234.

-

Psychedelic Science Review. (2021). The Structure-Activity Relationship of Psilocybin Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. Retrieved from [Link]

- MDPI. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(19), 6543.

Sources

- 1. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indolebutylamines as selective 5-HT(1A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and conceptual framework surrounding 2-(1H-indol-1-yl)ethanamine and its methanesulfonate salt. The indole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of biologically active compounds.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, will delve into the strategic considerations for the synthesis of N-alkylated indoles, the rationale for the selection of the methanesulfonate salt form, and the potential pharmacological significance of this molecular scaffold. Detailed, step-by-step protocols are presented, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry. The N-substituted indole ethylamine framework, in particular, is of significant interest due to its structural resemblance to endogenous neurotransmitters like serotonin, suggesting a potential for interaction with neurological targets.[3] This guide focuses on the synthesis of a specific N-alkylated indole, 2-(1H-indol-1-yl)ethanamine, and its conversion to the methanesulfonate salt, a form often favored in pharmaceutical development for its advantageous physicochemical properties.[4]

Synthetic Pathways to 2-(1H-indol-1-yl)ethanamine

The synthesis of 2-(1H-indol-1-yl)ethanamine can be approached through several strategic disconnections. The most direct and logical approach involves the N-alkylation of the indole nucleus with a protected 2-aminoethyl moiety. This section will detail a robust synthetic route, explaining the critical choices behind each step.

Strategic Approach: N-Alkylation of Indole

The N-alkylation of indoles is a fundamental transformation in organic synthesis.[5] A common and effective method involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with an appropriate alkylating agent.[5] Given the target molecule, a 2-aminoethyl group must be introduced at the N1 position. To prevent undesired side reactions with the free amine, a protecting group strategy is essential.

Diagram 1: Overall Synthetic Strategy

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol outlines a two-step process for the synthesis of 2-(1H-indol-1-yl)ethanamine, beginning with the N-alkylation of indole using a phthalimide-protected 2-bromoethylamine, a variation of the Gabriel synthesis.[6]

Step 1: Synthesis of 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione (N-Protected Intermediate)

-

Rationale: The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the common issue of over-alkylation.[6] By using N-(2-bromoethyl)phthalimide, we introduce the protected aminoethyl group onto the indole nitrogen.

-

Protocol:

-

To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione.

-

Step 2: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

-

Rationale: The removal of the phthalimide protecting group is typically achieved by hydrazinolysis, a method known as the Ing-Manske procedure. This method is generally clean and efficient.

-

Protocol:

-

Dissolve the 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (4-5 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1H-indol-1-yl)ethanamine as the free base.

-

Synthesis and Rationale for the Methanesulfonate Salt

In pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is critically important as it can significantly influence properties such as solubility, stability, and bioavailability.

Advantages of Methanesulfonate Salts

Methanesulfonate (mesylate) salts are frequently employed in the pharmaceutical industry for several reasons:

-

High Solubility: Methanesulfonic acid is a strong acid, which often leads to the formation of highly water-soluble salts with basic APIs.

-

Crystallinity: Mesylate salts have a high propensity to form stable, crystalline solids, which is advantageous for purification, handling, and formulation.

-

Reduced Corrosiveness: Compared to hydrochloride salts, methanesulfonate salts can be less corrosive to manufacturing equipment.[4]

Detailed Protocol: Formation of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

-

Protocol:

-

Dissolve the 2-(1H-indol-1-yl)ethanamine free base (1.0 eq) in a suitable solvent such as isopropanol or ethyl acetate.

-

Slowly add a solution of methanesulfonic acid (1.0 eq) in the same solvent dropwise with stirring.

-

Stir the mixture at room temperature for 1-2 hours. The methanesulfonate salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

-

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | N-Alkylation | Indole, NaH, N-(2-bromoethyl)phthalimide | DMF | 70-85% |

| 2 | Deprotection | Hydrazine hydrate | Ethanol | 80-95% |

| 3 | Salt Formation | Methanesulfonic acid | Isopropanol/Ethyl Acetate | >95% |

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Significance and Future Directions

While specific biological data for 2-(1H-indol-1-yl)ethanamine is not extensively available in the public domain, the broader class of N-substituted indole ethylamines has been investigated for a range of pharmacological activities.[3] The structural similarity to key neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system.

Diagram 2: Potential Pharmacological Interactions

Caption: Hypothetical biological targets for 2-(1H-indol-1-yl)ethanamine.

Further research is warranted to elucidate the specific pharmacological profile of 2-(1H-indol-1-yl)ethanamine and its methanesulfonate salt. Screening against a panel of CNS targets, including serotonin and dopamine receptors, would be a logical next step in its evaluation as a potential therapeutic agent.

Conclusion

This technical guide has provided a detailed and referenced pathway for the synthesis of this compound. By leveraging established synthetic methodologies such as the Gabriel synthesis for amine formation and a strategic N-alkylation of the indole nucleus, a reproducible and scalable route is presented. The rationale for the selection of the methanesulfonate salt form has been discussed in the context of pharmaceutical development. While the specific biological activity of this compound remains to be fully explored, its structural characteristics suggest it is a promising candidate for further investigation in the field of medicinal chemistry.

References

- Muralisankar, M., et al. (2016).

- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

- Erviti, V. (1959). PHARMACOLOGY OF INDOLEALKYLAMINES. Pharmacological Reviews, 11(2), 273-280.

- Nalli, V., et al. (2020).

- An In-Depth Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanol: Structural Analogs and Derivatives for Drug Discovery. (2025). BenchChem.

- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Synthesis of N-substituted indoles via intramolecular cyclization of ketoxime. (2024).

- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)

- Versatility in pharmacological actions of 3-substituted indoles. (2019).

- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.

- (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. (n.d.).

- 2-(1H-indol-1-yl)ethanamine. (n.d.). PubChem.

- Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI.

- Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). PLOS ONE.

- N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects. (2010). PubMed.

- Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. (2011). PubMed.

- Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene)

- Synthesis of 3-(2-N,N-diethylaminoethoxy)indoles as potential 5-HT6 receptor ligands. (n.d.). PubMed.

- An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. (2025).

- US Patent 4,564,677A: Preparation of N-amino compounds. (1986).

- US Patent 7,645,886B2: Synthesis of amines and intermediates for the synthesis thereof. (2010).

- US Patent 11,261,158B2: Synthesis of 2-indolinone derivatives. (2022).

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- US Patent Application US20200131137A1: Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (2020).

- European Patent EP2651887B1: N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives and related compounds as Tau-aggregation induced toxicity inhibitors for the treatment of neurodegenerative disorders. (n.d.).

Sources

- 1. (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Methanesulfonate: A Privileged Scaffold for Novel Drug Design

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. This technical guide focuses on 2-(1H-indol-1-yl)ethanamine and its methanesulfonate salt, a key structural motif and versatile building block for the synthesis of diverse compound libraries. This document provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential as a scaffold in the design of novel therapeutics. We will explore the derivatization of this core structure and the resulting biological activities, with a focus on quantitative data and detailed experimental methodologies to support drug discovery and development efforts. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from its unique electronic properties, its ability to participate in hydrogen bonding and π-stacking interactions, and its structural resemblance to endogenous signaling molecules like serotonin and tryptophan.[2] Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]

This guide centers on 2-(1H-indol-1-yl)ethanamine, a simple yet highly functionalized indole derivative. Its primary amine provides a convenient handle for a wide array of chemical modifications, making it an ideal starting point for the construction of large and diverse chemical libraries. The methanesulfonate salt is often utilized to improve the solubility and handling properties of the parent amine, a common strategy in pharmaceutical development.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the physicochemical properties of 2-(1H-indol-1-yl)ethanamine methanesulfonate is crucial for its application in synthesis and formulation.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1185467-83-7 | N/A |

| Molecular Formula | C11H16N2O3S | N/A |

| Molecular Weight | 256.32 g/mol | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Rotatable Bond Count | 2 | N/A |

Synthesis of 2-(1H-indol-1-yl)ethanamine

The synthesis of the core amine can be achieved through several established routes. A common and efficient method involves the N-alkylation of indole with a protected 2-haloethylamine, followed by deprotection.

Experimental Protocol: Synthesis of 2-(1H-indol-1-yl)ethanamine

-

Indole Deprotonation: To a solution of indole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation.

-

N-Alkylation: To the resulting solution of the indole anion, add a solution of a protected 2-haloethylamine, such as 2-(Boc-amino)ethyl bromide (1.2 eq), in the same solvent. Allow the reaction to stir at room temperature overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Protected Intermediate: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected 2-(1H-indol-1-yl)ethanamine.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent, such as dichloromethane (DCM) or dioxane, and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be neutralized with a base and extracted to yield the free amine, or directly used for the formation of the methanesulfonate salt.

The Role of 2-(1H-indol-1-yl)ethanamine as a Scaffold in Drug Design

The true potential of 2-(1H-indol-1-yl)ethanamine lies in its utility as a starting material for the synthesis of a vast array of derivatives with diverse biological activities. The primary amine serves as a key point for diversification.

Caption: Drug discovery workflow starting from the core scaffold.

Neuroactive Agents: Targeting Serotonin and Dopamine Receptors

The structural similarity of the indole nucleus to serotonin makes it a prime candidate for the development of ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of neuropsychiatric disorders.[4] Derivatives of 2-(1H-indol-1-yl)ethanamine can be designed to modulate the activity of these receptors.[5]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of novel indole derivatives to G protein-coupled receptors (GPCRs) like the 5-HT and D2 receptors.

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Anticancer Agents: Targeting Kinases and Tubulin

Indole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways involved in cancer progression, such as protein kinases and tubulin polymerization.

Caption: Potential anticancer mechanisms of indole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-infective Agents: Targeting Bacterial and Fungal Pathogens

The indole scaffold is also a promising starting point for the development of novel anti-infective agents. Derivatives have shown activity against a range of pathogens, including bacteria and fungi.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

-

Visual Assessment: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Perspectives and Conclusion

This compound represents a valuable and versatile scaffold in the ongoing quest for novel therapeutics. Its straightforward synthesis and the reactivity of its primary amine group provide a fertile ground for the generation of diverse chemical libraries. The extensive body of research on indole derivatives clearly demonstrates the potential for this core structure to yield compounds with a wide range of biological activities.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The application of high-throughput screening methods, coupled with computational modeling and structure-activity relationship studies, will be crucial in identifying promising lead compounds. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of derivatives will be essential for their successful translation into clinical candidates.

References

-

Deep phenotypic profiling of neuroactive drugs in larval zebrafish. bioRxiv. [Link]

-

A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]

-

Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal. [Link]

-

Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology. [Link]

-

Simultaneous classification of neuroactive compounds in zebrafish. bioRxiv. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. [Link]

-

In Vivo Neuroscience Models. Selvita. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

-

Design, synthesis, and characterization of indole derivatives. ResearchGate. [Link]

-

G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Archiv der Pharmazie. [Link]

-

Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry. [Link]

-

Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

-

GPCR Screening and Profiling. Eurofins Discovery. [Link]

-

2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. PubChem. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules. [Link]

-

Antimicrobial and in silico admet screening of novel (E)-n-(2-(1H-indol-3-yl-amino) vinyl). ResearchGate. [Link]

- 2-(Purin-9-yl)-tetrahydrofuran-3,4-diol derivatives.

-

Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. [Link]

- 2-(1'-hydroxy-4'-isopropylene-1'-methylcyclohexyl-2'-thio)-methyl ethanoate exhibiting fungicidal and anti-inflammatory action.

- 3-Indolyl alkylene amino propanols and cardiovascular compositions thereof.

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-indol-1-yl)ethanamine methanesulfonate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific salt, this document combines foundational information with expert analysis and predictive insights based on the well-established chemistry of its constituent parts: the 2-(1H-indol-1-yl)ethanamine cation and the methanesulfonate anion. This guide will cover the compound's identity, predicted physicochemical characteristics, expected spectroscopic profile, a proposed synthetic route, and protocols for its characterization and handling. The aim is to equip researchers with the necessary information to synthesize, identify, and utilize this compound in their research endeavors.

Introduction and Molecular Identity

This compound is an organic salt that pairs the indole-containing amine, 2-(1H-indol-1-yl)ethanamine, with methanesulfonic acid. The indole moiety is a prevalent scaffold in numerous biologically active compounds, and its derivatives are of significant interest in the development of new therapeutic agents. The formation of a methanesulfonate (mesylate) salt is a common strategy in pharmaceutical development to improve the solubility, stability, and handling properties of a basic parent compound.

The core structure, 2-(1H-indol-1-yl)ethanamine, is a structural isomer of the well-known neurotransmitter precursor, tryptamine (2-(1H-indol-3-yl)ethanamine). The position of the ethylamine side chain on the indole nitrogen (N-1) rather than the C-3 position can significantly alter its chemical and biological properties.

Molecular Structure:

Caption: Ionic association of the core molecular structures.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonym(s) | [2-(1H-indol-1-yl)ethyl]amine methanesulfonate | [1] |

| CAS Number | 1185467-83-7 | [2][3] |

| Molecular Formula | C11H16N2O3S | [2] |

| Molecular Weight | 256.33 g/mol | [1][2] |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale and Insights |

| Physical State | White to off-white crystalline solid | Amine salts are typically crystalline solids at room temperature. |

| Melting Point | Expected to be >150 °C | Methanesulfonate salts of amines generally have relatively high melting points due to their ionic nature and crystalline lattice energy. For comparison, tryptamine hydrochloride has a melting point of 254-256 °C. |

| Solubility | High solubility in water and polar protic solvents (e.g., ethanol, methanol). Low solubility in non-polar aprotic solvents (e.g., hexane, toluene). | Methanesulfonic acid is a strong acid, leading to the formation of a salt that readily dissociates in polar solvents. Methanesulfonate salts are known for their excellent water solubility.[4] |

| pKa | ~10 (predicted for the protonated amine) | The pKa of the ethylamine side chain is expected to be similar to other primary alkylamines. The indole nitrogen is non-basic. |

| Hygroscopicity | Potentially hygroscopic | Amine salts can attract and retain water from the atmosphere. Proper storage in a desiccated environment is recommended. |

Predicted Spectroscopic Profile

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show characteristic signals for both the ethanamine and methanesulfonate moieties.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

-

~8.1 (s, 3H): Protons of the ammonium group (-NH₃⁺) and any residual water.

-

7.6-7.7 (d, 1H): Indole H-4.

-

7.5-7.6 (d, 1H): Indole H-7.

-

7.3 (d, 1H): Indole H-2.

-

7.1-7.2 (t, 1H): Indole H-6.

-

7.0-7.1 (t, 1H): Indole H-5.

-

6.5 (d, 1H): Indole H-3.

-

4.5-4.6 (t, 2H): Methylene group attached to the indole nitrogen (-N-CH₂-).

-

3.3-3.4 (t, 2H): Methylene group attached to the ammonium group (-CH₂-NH₃⁺).

-

2.3 (s, 3H): Methyl group of the methanesulfonate anion (CH₃-SO₃⁻).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

-

~136: Indole C-7a.

-

~128: Indole C-3a.

-

~128: Indole C-2.

-

~121: Indole C-5.

-

~120: Indole C-6.

-

~119: Indole C-4.

-

~109: Indole C-7.

-

~101: Indole C-3.

-

~45: Methylene carbon attached to the indole nitrogen (-N-CH₂-).

-

~40: Methyl carbon of the methanesulfonate anion (CH₃-SO₃⁻).

-

~38: Methylene carbon attached to the ammonium group (-CH₂-NH₃⁺).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic vibrational modes for the functional groups present.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-2800 | -NH₃⁺ | N-H stretching |

| ~3100 | C-H (aromatic) | C-H stretching |

| ~2950 | C-H (aliphatic) | C-H stretching |

| ~1600, ~1470 | C=C (aromatic) | C=C stretching |

| ~1200, ~1050 | S=O | Asymmetric and symmetric stretching |

| ~740 | C-H (aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the spectrum would be dominated by the molecular ion of the free base.

-

Expected [M+H]⁺: m/z 161.11

The primary fragmentation pathway for tryptamine-like structures involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, resulting in the formation of a stable iminium ion. A key fragment for 2-(1H-indol-1-yl)ethanamine would be the indolyl-N-methyl cation.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound involves the N-alkylation of indole followed by salt formation.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 2-bromoethylamine hydrobromide (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(1H-indol-1-yl)ethanamine as a free base.

Step 2: Formation of the Methanesulfonate Salt

-

Dissolve the purified 2-(1H-indol-1-yl)ethanamine (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

-

To this solution, add methanesulfonic acid (1.0 equivalent) dropwise with stirring.

-

Stir the mixture at room temperature. The product may precipitate out of solution. If not, cooling the mixture or adding a less polar co-solvent (e.g., diethyl ether) can induce crystallization.

-

Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Stability, Storage, and Handling

Stability: Amine methanesulfonate salts are generally chemically and thermally stable.[5] The methanesulfonate anion is the conjugate base of a strong acid and is non-oxidizing. The primary potential for degradation would be through oxidation or light-induced decomposition of the indole ring over extended periods.

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. To mitigate potential hygroscopicity, storage in a desiccator is advisable.

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. While specific toxicity data is unavailable, indole derivatives and amines should be handled with care in a well-ventilated area or fume hood.

Conclusion

This compound is a compound with potential utility in chemical and pharmaceutical research. While direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework of predicted properties, spectroscopic signatures, and practical methodologies for its synthesis and characterization. This information is intended to serve as a valuable resource for scientists working with this and related indole derivatives, facilitating its incorporation into future research and development endeavors.

References

-

Angene Chemical. This compound. [Link]

-

PrepChem. Synthesis of [2-(1H-indol-3-yl)-1,1-dimethylethyl]{2-[2-(tetrahydrofur-2-ylmethyloxy)phenoxy]ethyl}amine hydrochloride. [Link]

-

ResearchGate. An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. [Link]

-

Wikipedia. Methanesulfonic acid. [Link]

-

PubChem. 2-(1H-indol-1-yl)ethanamine. [Link]

-

Future4200. Effect of Heat-Stable Salts on Amine Absorber and Regenerator Performance. [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

PubMed. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

-

PNNL. Amine-Amine Exchange in Aminium-Methanesulfonate Aerosols. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ResearchGate. The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. [Link]

-

The Royal Society of Chemistry. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

-

Wikipedia. Tryptamine. [Link]

-

Ataman Kimya. METHANESULFONIC ACID. [Link]

- Google Patents.

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]

-

NIH. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. [Link]

-

PubChem. Methylammonium methanesulfonate. [Link]

-

ResearchGate. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

ResearchGate. Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. [Link]

-

ResearchGate. Synthesis of N-alkylated indoles. [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. [Link]

-

ScienceDirect. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Iopscience. Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

-

AMiner. Mass Spectrometry of Tryptamines and Acetylated Tryptamine Derivatives. [Link]

-

LookChem. Mass spectra of some specifically deuterated tryptamines. [Link]

-

Montclair State University Digital Commons. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron ". [Link]

-

MDPI. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

-

NIH. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

-

ResearchGate. Biomedical Significance of Tryptamine: A Review. [Link]

- Google Patents. WO2023135237A1 - Tryptamine compositions and methods.

-

Chem-Impex. 2-(2-Methyl-1H-indol-3-yl)ethylamine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]

-

Methylamine Supplier. 2-(2-Methyl-1H-Indol-3-Yl)-Ethylamine. [Link]

-

SpectraBase. 2-(2-Methyl-1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 2-(1H-indol-3-yl)ethanamine;propane. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cn.aminer.org [cn.aminer.org]

- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]

- 5. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]

Methodological & Application

Application Note & Synthesis Protocol: 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Abstract